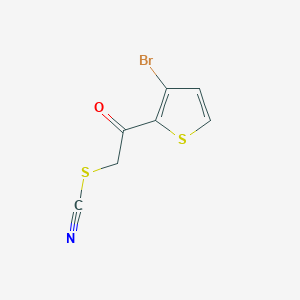

2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

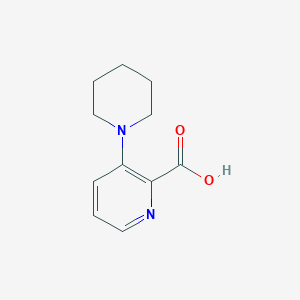

The compound 2-(3-Bromo-2-thienyl)-2-oxoethyl thiocyanate is a chemical entity that features a thiophene ring, a bromine atom, and thiocyanate functional groups. This compound is of interest due to its potential in various chemical reactions and its role in the synthesis of heterocyclic compounds, which are often found in pharmaceuticals and materials with unique properties.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves electrosynthesis methods, as seen in the paired electrosynthesis of 3-amino-2-thiocyanato-α,β-unsaturated carbonyl derivatives, which includes C–H functionalization and subsequent C–S and C–N bond formation . Another approach involves copper-catalyzed tandem reactions with potassium thiocyanate in water, leading to S-C and S-N bond formation . These methods highlight the versatility of thiophene derivatives in forming bonds with sulfur and nitrogen, which could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be deduced from various spectroscopic techniques such as NMR and mass spectrometry . The presence of a bromine atom on the thiophene ring can influence the electronic properties of the molecule, as seen in the study of photochromic properties of a related compound . The bromine atom does not significantly affect the absorption maximum but can slightly change the absorption coefficient, indicating subtle electronic effects on the thiophene moiety .

Chemical Reactions Analysis

Thiophene derivatives are known to participate in a variety of chemical reactions. For instance, 2-bromoacetylthiophene can undergo reactions with different nucleophiles to yield a range of heterocyclic compounds . The reactivity of the bromine atom on the thiophene ring allows for cyclization reactions, as demonstrated by the synthesis of thieno[3,2-d]thiazoles from thioureas . These reactions showcase the potential of brominated thiophene derivatives in constructing complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromine and thiocyanate can affect the compound's reactivity and stability. The synthesis of allylic thiocyanates from bromomethylalkenoates in aqueous medium suggests that the thiocyanate group can be introduced under mild conditions, which could be relevant for the synthesis of this compound . Additionally, the inhibition activity of thieno[2,3-b]thiophene derivatives against various enzymes indicates that these compounds can have significant biological activities, which may also be true for the compound .

Scientific Research Applications

Thiocyanate in Smoking Exposure and Health

- A critical evaluation of thiocyanate as a biochemical index for smoking exposure discusses its relationship to cigarette smoking and its characteristic health effects. This paper evaluates various methods of measuring thiocyanate, concluding that saliva thiocyanate is a promising method for assessing smoking exposure (Prue, Martin, & Hume, 1980).

Thiocyanate in Mining Effluents

- A critical review on the destruction of thiocyanate in mining effluents describes thiocyanate formation during gold ore processing and its stability, making it difficult to destroy. The review suggests further research to improve thiocyanate degradation technologies (Gould et al., 2012).

Thiocyanate in Gold Recovery

- The use of thiocyanate in hydrometallurgy for gold recovery is discussed, highlighting its potential as a leaching reagent and the factors affecting the extraction process. This review suggests future research directions for its application in industrialization (Ma, Li, & Liu, 2015).

Thiocyanate's Biological Impact

- The biological impact of thiocyanates, including their role in cancer chemoprevention and their interaction with various biological pathways, is reviewed. The paper emphasizes the need for clinical studies to validate the effects of thiocyanates in vivo (Vig et al., 2009).

Heterocyclic Synthesis with Thiocyanates

- The chemical reactivity and method of preparation for 1-phenyl-2-thiocyanatoethanone, an important intermediate for synthesizing various heterocyclic systems, are presented. This review outlines the significance of thiocyanates in heterocyclic chemistry and their potential applications in medicinal chemistry (Gouda, 2013).

properties

IUPAC Name |

[2-(3-bromothiophen-2-yl)-2-oxoethyl] thiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS2/c8-5-1-2-12-7(5)6(10)3-11-4-9/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGPVRABJZKIRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(=O)CSC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Furyl)phenyl]methylamine](/img/structure/B1342224.png)